molecular formula C19H17F3N2O3 B6020100 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide

カタログ番号 B6020100
分子量: 378.3 g/mol
InChIキー: GPANDOYPMMXHQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide, also known as TFB-TBOA, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1), which is responsible for the reuptake of glutamate in the brain. TFB-TBOA has been extensively studied in vitro and in vivo, and has shown promising results in the treatment of various neurological disorders.

作用機序

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide inhibits the reuptake of glutamate by EAAT1, which leads to an increase in extracellular glutamate levels. This increase in glutamate levels can lead to increased excitotoxicity, which can cause neuronal damage and death. However, this compound has also been shown to have neuroprotective effects in certain contexts, which suggests that its mechanism of action is complex and context-dependent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate homeostasis, it has been shown to modulate the activity of various ion channels and receptors, including AMPA receptors, NMDA receptors, and GABA receptors. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

実験室実験の利点と制限

One of the main advantages of 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide is its potency and selectivity for EAAT1. This makes it a useful tool for studying the role of EAAT1 in various physiological and pathological contexts. However, this compound also has some limitations. Its effects on other transporters and receptors can complicate the interpretation of experimental results. Additionally, its low solubility and stability can make it difficult to work with in certain experimental settings.

将来の方向性

There are several potential future directions for research involving 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of EAAT1, which could have therapeutic potential in the treatment of various neurological disorders. Another area of interest is the investigation of the neuroprotective effects of this compound, which could have implications for the treatment of stroke and other neurodegenerative diseases. Finally, further research is needed to elucidate the complex mechanisms of action of this compound and its effects on glutamate homeostasis and neuronal function.

合成法

The synthesis of 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide is a complex process that involves several steps. The first step is the synthesis of 4-(trifluoromethoxy)benzylamine, which is then reacted with 3-pyrrolidinecarboxylic acid to form the intermediate compound. The final step involves the coupling of the intermediate with phenyl isocyanate to form this compound. The overall yield of the synthesis process is around 20%.

科学的研究の応用

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to be a potent inhibitor of EAAT1, which is responsible for the reuptake of glutamate in the brain. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. Disruption of glutamate homeostasis has been implicated in the pathophysiology of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

特性

IUPAC Name

2-oxo-1-phenyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c20-19(21,22)27-15-8-6-13(7-9-15)12-23-17(25)16-10-11-24(18(16)26)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPANDOYPMMXHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。